8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde

medicinal chemistry logP prediction drug-likeness

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde (CAS 6563-24-2) is a heterocyclic building block belonging to the 8-hydroxyquinoline family, featuring a reactive 2-carbaldehyde group and methyl substituents at positions 5 and Its molecular formula is C12H11NO2 (MW 201.22 g/mol). The compound is supplied at ≥95% purity by multiple vendors and is primarily utilized as a synthetic intermediate for Schiff base ligands and metal coordination complexes, as well as a screening compound in drug discovery libraries.

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 6563-24-2
Cat. No. B2933825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde
CAS6563-24-2
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C=CC(=N2)C=O)O)C
InChIInChI=1S/C12H11NO2/c1-7-5-8(2)12(15)11-10(7)4-3-9(6-14)13-11/h3-6,15H,1-2H3
InChIKeyXEIMFKGDSXIMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde (CAS 6563-24-2): Procurement-Relevant Identity and Class Positioning


8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde (CAS 6563-24-2) is a heterocyclic building block belonging to the 8-hydroxyquinoline family, featuring a reactive 2-carbaldehyde group and methyl substituents at positions 5 and 7. Its molecular formula is C12H11NO2 (MW 201.22 g/mol). The compound is supplied at ≥95% purity by multiple vendors and is primarily utilized as a synthetic intermediate for Schiff base ligands and metal coordination complexes, as well as a screening compound in drug discovery libraries .

Why Generic 8-Hydroxyquinoline Aldehydes Cannot Replace 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde


Closely related 8-hydroxyquinoline-2-carbaldehydes are not functionally equivalent to the 5,7-dimethyl-substituted derivative. The presence of two methyl groups significantly alters the electronic environment of the quinoline ring, the steric profile of the metal-chelating pocket, and key physicochemical properties such as lipophilicity. These changes directly impact metal binding affinity, target enzyme inhibition potency, and solubility characteristics, rendering simple substitution with unsubstituted or differently substituted analogs scientifically invalid without re-validation [1] [2].

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde: Head-to-Head Quantitative Differentiation Evidence


Superior Lipophilicity vs. Unsubstituted 8-Hydroxyquinoline-2-carbaldehyde Drives Membrane Permeability

The 5,7-dimethyl substitution on 8-hydroxyquinoline-2-carbaldehyde increases the predicted partition coefficient (logP) by approximately 1 unit compared to the unsubstituted parent compound. The target compound exhibits a logP of 3.01 , whereas 8-hydroxyquinoline-2-carbaldehyde (CAS 14510-06-6) has a reported logP of 2.04 [1]. This difference in lipophilicity translates to an approximately 10-fold higher predicted octanol/water distribution for the dimethyl derivative, which is a critical determinant of membrane permeability and CNS penetration potential.

medicinal chemistry logP prediction drug-likeness

MurE Enzyme Inhibition IC50 of 28.7 µM Outperforms Other Library Hits in Antitubercular Screen

In a screening campaign of 684 antitubercular compounds against Mycobacterium tuberculosis MurE, compound 5175112 (8-hydroxy-5,7-dimethylquinoline-2-carbaldehyde) demonstrated the lowest IC50 of 28.69 ± 1.17 µM among the seven confirmed hits. The other six active compounds exhibited IC50 values in the range of 30–50 µM, making the target compound the most potent inhibitor in this set [1].

antitubercular enzyme inhibition MurE IC50

Unique Synthetic Versatility: Aldehyde Handle Enables Derivatization Not Possible with 5,7-Dimethyl-8-hydroxyquinoline

The 2-carbaldehyde functionality of 8-hydroxy-5,7-dimethylquinoline-2-carbaldehyde enables straightforward condensation with primary amines to form Schiff base ligands, a transformation that is chemically inaccessible to 5,7-dimethyl-8-hydroxyquinoline (CAS 37873-29-3), which lacks the aldehyde group. While 5,7-dimethyl-8-hydroxyquinoline is limited to direct metal chelation through its N,O-donor set, the target compound can first be elaborated into a wide range of imine-based chelators, expanding its utility in coordination chemistry and catalysis .

synthetic chemistry Schiff base building block functional group interconversion

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde: Evidence-Backed Application Scenarios for Scientific Procurement


Antitubercular Drug Discovery: MurE Enzyme Inhibitor Hit-to-Lead Optimization

Procure 8-hydroxy-5,7-dimethylquinoline-2-carbaldehyde as the lead compound from a published M. tuberculosis MurE inhibitor screen. With an IC50 of 28.69 µM, it outperformed six other confirmed hits and was highlighted for further development based on binding affinity and molecular dynamics simulations [1]. Researchers can directly re-test this compound in orthogonal assays to validate MurE inhibition and initiate structure-activity relationship (SAR) studies.

Medicinal Chemistry: Lipophilic Scaffold for CNS-Penetrant Probe Design

Select this compound over 8-hydroxyquinoline-2-carbaldehyde when designing probes that require enhanced passive membrane permeability. Its logP of 3.01 predicts superior penetration of lipid bilayers compared to the unsubstituted analog (logP 2.04) [1]. This property is particularly valuable for targeting intracellular bacterial enzymes or CNS-resident proteins.

Coordination Chemistry: Synthesis of Novel Schiff Base Ligand Libraries

Use 8-hydroxy-5,7-dimethylquinoline-2-carbaldehyde as a starting material for generating diverse Schiff base chelators via condensation with primary amines. The aldehyde group provides a chemical handle absent in 5,7-dimethyl-8-hydroxyquinoline, enabling the creation of N,N,O-donor ligand architectures for transition metal and lanthanide complexation [1].

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